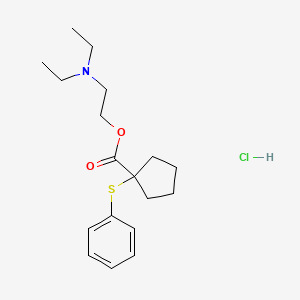![molecular formula C20H21FO2 B14332042 (7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol CAS No. 104761-54-8](/img/structure/B14332042.png)
(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol is a complex organic compound with a unique structure that includes a fluorine atom and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Fluorination: Introduction of the fluorine atom into the aromatic ring.
Hydroxylation: Addition of hydroxyl groups at specific positions.
Cyclization: Formation of the tetrahydrobenzo[a]anthracene core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the aromatic ring to form more saturated compounds.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application, but often involve modulation of cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (7R,12S)-5-chloro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol
- (7R,12S)-5-bromo-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol
Uniqueness
The presence of the fluorine atom in (7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol imparts unique properties, such as increased stability and potential biological activity, compared to its chloro and bromo analogs. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
104761-54-8 |
|---|---|
Fórmula molecular |
C20H21FO2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C20H21FO2/c1-19(22)14-9-5-6-10-15(14)20(2,23)18-13-8-4-3-7-12(13)17(21)11-16(18)19/h5-6,9-11,22-23H,3-4,7-8H2,1-2H3/t19-,20+/m1/s1 |
Clave InChI |
VCJYXSPVNFOHNP-UXHICEINSA-N |
SMILES isomérico |
C[C@]1(C2=CC=CC=C2[C@](C3=C4CCCCC4=C(C=C31)F)(C)O)O |
SMILES canónico |
CC1(C2=CC=CC=C2C(C3=C4CCCCC4=C(C=C31)F)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


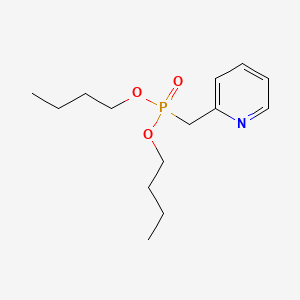

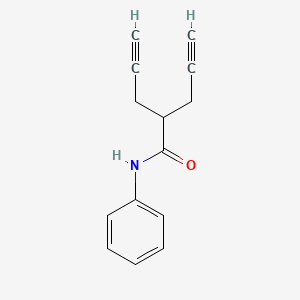
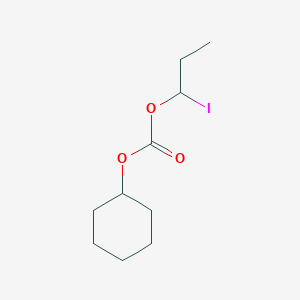
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
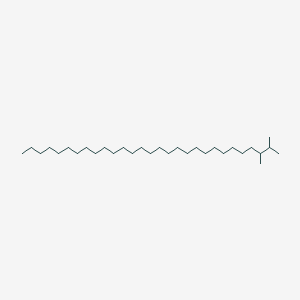
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
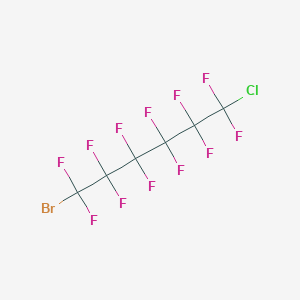
![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)

![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
